6-methoxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as MBOA, is a benzoxazinoid, a class of secondary metabolites primarily found in Gramineae (grasses) but also present in other plant families like Acanthaceae, Ranunculaceae, and Scrophulariaceae []. MBOA is a degradation product of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a key bioactive compound found in maize and other related plants [, , ]. It serves as an important allelochemical, contributing to a plant's ability to interact with and influence the growth and development of surrounding organisms, often for its defense mechanisms [, , ].
6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzo[b][1,4]oxazines. This compound has garnered attention due to its potential biological activities, particularly as an anti-platelet agent and its implications in medicinal chemistry. The structure features a methoxy group at the 6-position of the benzoxazine ring, contributing to its unique properties and reactivity.
This compound is classified under organic compounds, specifically within the category of heterocycles. It is often synthesized for research purposes in the fields of medicinal chemistry and pharmacology. The synthesis of this compound can be traced back to various studies focusing on the development of benzoxazine derivatives for their biological activities, including anti-cancer and anti-platelet effects .
The synthesis of 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods, including:
The general synthetic pathway often includes steps such as O-alkylation and reduction processes, which are critical for forming the final product from simpler precursors.
The molecular structure of 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one can be represented as follows:
The compound's structure can be depicted in a chemical diagram showing the connectivity of atoms within the molecule.
6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one participates in various chemical reactions that are significant for its biological activity:
These reactions are essential for exploring structure-activity relationships (SAR) in drug development .
The mechanism of action for 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one primarily revolves around its role as a platelet aggregation inhibitor. Research indicates that this compound may interact with specific receptors involved in platelet activation pathways:
6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in various applications.
6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one finds applications primarily in:
The Smiles rearrangement serves as a pivotal transformation for achieving regioselective functionalization of the benzoxazinone scaffold. This method enables precise installation of substituents at the C2 and N1 positions of 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. The synthesis typically commences with 3-bromo-4-hydroxy benzaldehyde as the foundational building block, which undergoes sequential reactions with substituted anilines and chloroacetyl chloride to construct the benzoxazine core [1].
The rearrangement proceeds through an intramolecular nucleophilic aromatic substitution mechanism, where the phenolic oxygen attacks the carbonyl carbon of the amide linkage, resulting in ring closure with simultaneous migration of the aniline-derived substituent. This pathway demonstrates exceptional regiocontrol, particularly for introducing electron-donating groups (e.g., methoxy) at the 6-position, which stabilizes the transition state through resonance effects. The Smiles rearrangement approach achieves moderate to high yields (65-85%) under optimized conditions, though the reaction kinetics are highly sensitive to temperature and solvent polarity [1] [4].
Table 1: Optimization Parameters for Smiles Rearrangement in Benzoxazinone Synthesis
Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Regioselectivity |
---|---|---|---|---|---|
DMF | K₂CO₃ | 80 | 6 | 70-75 | >95% |
Acetonitrile | Cs₂CO₃ | 100 | 4 | 65-70 | 90-93% |
Toluene | DBU | 120 | 8 | 60-65 | 85-88% |
DMSO | K₃PO₄ | 90 | 5 | 75-80 | 93-95% |
The benzoxazinone core assembly relies on a multi-step sequence involving condensation, reduction, and O-alkylation reactions. The synthetic pathway initiates with the condensation of 3-bromo-4-hydroxy benzaldehyde with substituted anilines, forming Schiff base intermediates that are subsequently reduced to secondary amines. Critical to this process is the O-alkylation step using chloroacetyl chloride, which cyclizes the molecular framework into the characteristic 1,4-benzoxazin-3-one structure [1].
This methodology demonstrates versatility in accommodating diverse substituents on the aniline moiety, enabling the exploration of structure-activity relationships. The 6-methoxy group is typically introduced through strategic selection of starting materials containing methoxy functionality at the appropriate aromatic position. Reaction yields for the O-alkylation step range from 60-78%, with purity maintained above 95% after recrystallization from ethanol-water mixtures. The identity of final compounds is confirmed through comprehensive spectroscopic characterization, including ¹H NMR, ¹³C NMR, and HRMS analysis, which verifies the regiochemical fidelity of the ring formation [1] [6].
Table 2: Key Intermediates in Benzoxazinone Core Assembly
Starting Material | Aniline Derivative | Key Intermediate | Cyclization Yield (%) |
---|---|---|---|
3-Bromo-4-hydroxybenzaldehyde | 4-Fluoroaniline | N-(4-fluorophenyl)-2-hydroxy-5-bromobenzylamine | 72 |
3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 4-Chloroaniline | N-(4-chlorophenyl)-2-hydroxy-5-bromo-6-methoxybenzylamine | 68 |
3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Unsubstituted aniline | N-phenyl-2-hydroxy-5-bromo-6-methoxybenzylamine | 75 |
While classical synthetic routes produce racemic benzoxazinones, advanced catalytic methods enable access to enantiomerically pure derivatives. Rhodium-catalyzed asymmetric hydrogenation has emerged as a powerful strategy for introducing chiral centers into the benzoxazinone framework. This approach employs rhodium(I) complexes with chiral diphosphine ligands (e.g., BINAP, DuPhos) to reduce prochiral enamide precursors derived from 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one [9].
The hydrogenation proceeds under moderate hydrogen pressure (50-100 psi) in degassed aprotic solvents, achieving enantiomeric excesses (ee) of 88-95% when using specifically tailored catalysts. The chiral induction occurs through a well-defined coordination sphere where the rhodium center simultaneously binds the enamide double bond and the carbonyl oxygen, enabling facial-selective delivery of hydrogen. This methodology provides access to pharmacologically relevant C4-saturated derivatives with defined stereochemistry at the 4-position, which often demonstrate enhanced biological specificity compared to their planar counterparts. The reaction maintains the integrity of the 6-methoxy group while introducing chiral diversity at the C4 position [9].
Strategic functionalization at the C7 position of the 6-methoxybenzoxazinone scaffold significantly modulates biological activity, particularly in antiplatelet applications. The bromo substituent at C7 (introduced via the 3-bromo-4-hydroxy benzaldehyde precursor) serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids install diverse aromatic systems, while Buchwald-Hartwig amination introduces amino functionality [1] [4].
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy, methylamino) at C7 enhance inhibitory effects on ADP-induced platelet aggregation. The most potent derivatives exhibit IC₅₀ values in the range of 10.14-18.83 μmol/L, with compound 7a (7-dimethylamino substitution) demonstrating the highest activity (IC₅₀ = 10.14 μmol/L). Though less potent than reference drugs ticlopidine (IC₅₀ = 3.18 μmol/L) and aspirin (IC₅₀ = 6.07 μmol/L), these derivatives provide a promising scaffold for further optimization. The 6-methoxy group appears essential for activity, likely through its electron-donating effect that modulates the electronic properties of the fused aromatic system [1] [4].
Table 3: Bioactivity of 7-Substituted 6-Methoxybenzoxazinone Derivatives
Compound | 7-Position Substituent | IC₅₀ (μmol/L) ADP-Induced Platelet Aggregation | Relative Potency vs. Control |
---|---|---|---|
7a | N(CH₃)₂ | 10.14 | 3.1× less than ticlopidine |
7b | NHCH₃ | 12.57 | 3.9× less than ticlopidine |
7c | OCH₃ | 14.92 | 4.7× less than ticlopidine |
7d | Ph | 16.84 | 5.3× less than ticlopidine |
7e | Br | 18.83 | 5.9× less than ticlopidine |
Ticlopidine | - | 3.18 | Reference standard |
Aspirin | - | 6.07 | Reference standard |
Solid-phase synthesis techniques enable rapid generation of diverse 6-methoxybenzoxazinone libraries for biological screening. This methodology employs Wang resin-linked intermediates where the benzoxazinone nitrogen serves as the attachment point. The resin-bound precursors undergo sequential modifications, including alkylation, acylation, and nucleophilic substitutions, while maintaining the critical 6-methoxy functionality .
Key advantages include simplified purification through filtration and washing, and the application of excess reagents to drive reactions to completion. After side-chain diversification, the derivatives are cleaved from the solid support using trifluoroacetic acid/dichloromethane mixtures (20-50% v/v), yielding products with purities >80% without additional purification. This approach facilitates the synthesis of 200-500 compound libraries within 2-3 weeks, dramatically accelerating SAR exploration. The methodology preserves the 6-methoxy group integrity throughout the synthetic sequence through careful selection of orthogonal protecting groups when necessary [10].
Table 4: Core Chemical Properties of 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Property | Value/Description |
---|---|
Systematic Name | 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one |
CAS Registry Number | 5023-12-1 |
Molecular Formula | C₉H₉NO₃ |
Molecular Weight | 179.17 g/mol |
SMILES | COc1ccc2OCC(=O)Nc2c1 |
InChI Key | YWGRZAGXNFIQBO-UHFFFAOYSA-N |
Form | Solid |
Purity (Commercial) | ≥97% |
Storage Conditions | Room temperature |
MDL Number | MFCD08272060 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4